1-[4-phenyl-1-(3-thienylmethyl)-4-piperidinyl]ethanone
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Overview
Description
The compound “1-[4-phenyl-1-(3-thienylmethyl)-4-piperidinyl]ethanone” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a thienyl group (a sulfur-containing ring structure), and a piperidinyl group (a six-membered ring containing nitrogen). The “ethanone” part of the name suggests the presence of a carbonyl group (C=O) attached to an ethyl group (a two-carbon chain) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their locations within the molecule. For example, the carbonyl group is often reactive and could undergo various reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-phenyl-1-(thiophen-3-ylmethyl)piperidin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-15(20)18(17-5-3-2-4-6-17)8-10-19(11-9-18)13-16-7-12-21-14-16/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFHLRQPZMJRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)CC2=CSC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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